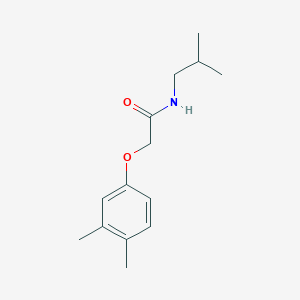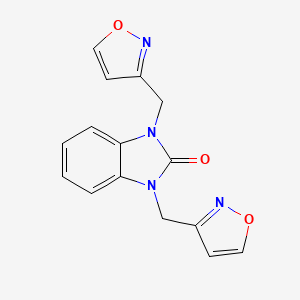
2-(3,4-dimethylphenoxy)-N-isobutylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-isobutylacetamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a synthetic compound that has been developed for research purposes only and is not intended for human consumption.
科学研究应用
2-(3,4-dimethylphenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety, depression, and drug addiction. Furthermore, it has been found to have potential as a tool for studying the endocannabinoid system and cannabinoid receptor signaling pathways.
作用机制
2-(3,4-dimethylphenoxy)-N-isobutylacetamide acts as a selective agonist of the CB2 receptor, which is a member of the endocannabinoid system. This receptor is found primarily in immune cells and has been implicated in various physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by this compound leads to the release of various neurotransmitters and cytokines, which can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The activation of the CB2 receptor by this compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to reduce anxiety-like behavior in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-isobutylacetamide in lab experiments is its selectivity for the CB2 receptor. This allows for more precise targeting of this receptor and can lead to a better understanding of its physiological functions. However, one limitation of using this compound is its relatively low potency compared to other CB2 receptor agonists. This can make it more difficult to achieve the desired effects in certain experiments.
未来方向
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-isobutylacetamide. One area of interest is its potential use in the treatment of various inflammatory and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-isobutylacetamide involves the reaction of 3,4-dimethylphenol with isobutylamine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to give the final compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with standard equipment.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-14(16)9-17-13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQAXFMNZADKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)